- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059

Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

30801-99-1 structure

Productnaam:Coenzyme A, S-(3-phenyl-2-propenoate)

CAS-nummer:30801-99-1

MF:C30H42N7O17P3S

MW:897.68

CID:4745284

Coenzyme A, S-(3-phenyl-2-propenoate) Chemische en fysische eigenschappen

Naam en identificatie

-

- Cinnamyl S coenzyme A

- Cinnamoyl coenzyme A

- Cinnamoyl CoA

- Coenzyme A, S-cinnamate (8CI)

- Coenzyme A, S-(3-phenyl-2-propenoate)

- Cinnamoyl CoA

- Cinnamoyl coenzyme A

- Cinnamyl S coenzyme A

-

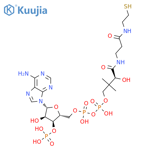

- Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1

- InChI-sleutel: JVNVHNHITFVWIX-KZKUDURGSA-N

- LACHT: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1S:H2O, 2 h, 30°C

1.2R:NH4OAc, S:H2O

1.2R:NH4OAc, S:H2O

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

Referentie

- Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Synthetic Routes 3

Reactievoorwaarden

1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C

1.2R:NaHCO3, S:H2O, 1 h, rt

1.2R:NaHCO3, S:H2O, 1 h, rt

Referentie

- Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis, Angewandte Chemie, 2015, 54(45), 13457-13461

Synthetic Routes 4

Reactievoorwaarden

1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8

1.2R:HCl, S:H2O

1.2R:HCl, S:H2O

Referentie

- A versatile biosynthetic approach to amide bond formation, Green Chemistry, 2018, 20(15), 3426-3431

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

Coenzyme A, S-(3-phenyl-2-propenoate) Gerelateerde literatuur

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate)) Gerelateerde producten

- 1341771-00-3(3-(3-fluoro-4-methylphenyl)methylazetidine)

- 901241-24-5(2-{2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide)

- 6387-27-5(3-amino-5-chloro-4-methylbenzenesulfonic acid)

- 1805226-88-3(2-Chloro-3-fluoro-4-methylbenzyl bromide)

- 1179619-73-8(N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-indole-2-carboxamide)

- 90794-32-4(Acetic acid, (2-iodophenoxy)-, ethyl ester)

- 929371-94-8(N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-2-methylbenzamide)

- 885270-57-5(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate)

- 72802-02-9(5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole)

- 1804475-97-5(Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate)

Aanbevolen leveranciers

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk

Jinan Hanyu Chemical Co.,Ltd.

Goudlid

CN Leverancier

Bulk

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

Baoji Haoxiang Bio-technology Co.Ltd

Goudlid

CN Leverancier

Bulk